molecular formula C14H17NO5 B3831612 diethyl {[(3-hydroxyphenyl)amino]methylene}malonate

diethyl {[(3-hydroxyphenyl)amino]methylene}malonate

Cat. No. B3831612
M. Wt: 279.29 g/mol
InChI Key: SLGZRHGEBYJZNO-UHFFFAOYSA-N
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Description

Diethyl {[(3-hydroxyphenyl)amino]methylene}malonate is a chemical compound with the molecular formula C14H17NO5 . It is a derivative of malonic acid, which is a dicarboxylic acid with two carboxyl groups close together .


Synthesis Analysis

The synthesis of diethyl {[(3-hydroxyphenyl)amino]methylene}malonate could potentially involve the malonic ester synthesis or the Knoevenagel condensation . The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The Knoevenagel condensation involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .


Molecular Structure Analysis

The molecular structure of diethyl {[(3-hydroxyphenyl)amino]methylene}malonate consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The average mass of the molecule is 279.289 Da, and the monoisotopic mass is 279.110687 Da .


Chemical Reactions Analysis

The chemical reactions involving diethyl {[(3-hydroxyphenyl)amino]methylene}malonate could potentially include the malonic ester synthesis and the Knoevenagel condensation . These reactions involve the formation of an enolate anion, which can undergo nucleophilic substitution on an alkyl halide to give the alkylated compound .

Mechanism of Action

The mechanism of action for the reactions involving diethyl {[(3-hydroxyphenyl)amino]methylene}malonate likely involves the formation of an enolate anion, which can undergo nucleophilic substitution on an alkyl halide to give the alkylated compound . This is a common mechanism in the malonic ester synthesis and the Knoevenagel condensation .

Future Directions

The future directions for research on diethyl {[(3-hydroxyphenyl)amino]methylene}malonate could potentially involve further exploration of its synthesis, reactions, and applications. As it is a derivative of malonic acid, it could be used to synthesize other compounds such as barbiturates, artificial flavorings, and vitamins .

properties

IUPAC Name

diethyl 2-[(3-hydroxyanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-3-19-13(17)12(14(18)20-4-2)9-15-10-6-5-7-11(16)8-10/h5-9,15-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGZRHGEBYJZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl {[(3-hydroxyphenyl)amino]methylene}malonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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